N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide
Brand Name: Vulcanchem
CAS No.: 2034236-09-2
VCID: VC4185974
InChI: InChI=1S/C17H23N3O2/c1-13-12-15(19-20(13)2)10-11-18-17(21)9-6-14-4-7-16(22-3)8-5-14/h4-5,7-8,12H,6,9-11H2,1-3H3,(H,18,21)
SMILES: CC1=CC(=NN1C)CCNC(=O)CCC2=CC=C(C=C2)OC
Molecular Formula: C17H23N3O2
Molecular Weight: 301.39

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide

CAS No.: 2034236-09-2

Cat. No.: VC4185974

Molecular Formula: C17H23N3O2

Molecular Weight: 301.39

* For research use only. Not for human or veterinary use.

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide - 2034236-09-2

Specification

CAS No. 2034236-09-2
Molecular Formula C17H23N3O2
Molecular Weight 301.39
IUPAC Name N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-3-(4-methoxyphenyl)propanamide
Standard InChI InChI=1S/C17H23N3O2/c1-13-12-15(19-20(13)2)10-11-18-17(21)9-6-14-4-7-16(22-3)8-5-14/h4-5,7-8,12H,6,9-11H2,1-3H3,(H,18,21)
Standard InChI Key DMRICUHXIIYIBL-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C)CCNC(=O)CCC2=CC=C(C=C2)OC

Introduction

Molecular Formula and Weight

  • Molecular Formula: C15H20N2O2

  • Molecular Weight: 260.34 g/mol

Structural Features

This compound contains:

  • A pyrazole ring substituted with two methyl groups at positions 1 and 5.

  • A methoxyphenyl group attached to a propanamide chain.

  • An ethyl linker connecting the pyrazole ring to the amide group.

IUPAC Name

The IUPAC name for this compound is N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide.

General Synthesis Strategy

The synthesis of this compound typically involves:

  • Preparation of the pyrazole core: The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and diketones.

  • Coupling with an ethyl chain: This step introduces the ethyl linker to the pyrazole ring.

  • Amide bond formation: The final step involves coupling the intermediate with a methoxyphenyl-propanoic acid derivative using standard amide bond-forming reagents such as carbodiimides.

Reaction Conditions

The synthesis may involve:

  • Solvents like dichloromethane or ethanol.

  • Catalysts such as triethylamine or pyridine.

  • Purification through recrystallization or chromatography.

Potential Applications

Compounds containing pyrazole and methoxyphenyl groups have been studied for various biological activities, including:

  • Anti-inflammatory properties: Pyrazoles are known inhibitors of cyclooxygenase enzymes.

  • Anticancer potential: Methoxyphenyl derivatives often exhibit cytotoxic effects against tumor cells.

Mechanism of Action

The biological activity of this compound likely arises from its ability to interact with enzymes or receptors via hydrogen bonding, π-stacking, or hydrophobic interactions facilitated by its functional groups.

Spectroscopic Analysis

The characterization of this compound can include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical environment of protons and carbons.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): To identify functional groups like amides (C=O stretch) and methoxy groups (C-O stretch).

Crystallographic Data

X-ray crystallography may provide detailed insights into the three-dimensional structure, including bond lengths and angles.

Comparative Data Table

PropertyValue/Description
Molecular FormulaC15H20N2O2
Molecular Weight260.34 g/mol
Functional GroupsPyrazole, Amide, Methoxyphenyl
SolubilitySoluble in polar organic solvents
Potential ApplicationsAnti-inflammatory, Anticancer

Research Implications

The compound’s structural features suggest it could serve as a lead molecule for developing pharmaceuticals targeting inflammation or cancer pathways. Further studies, including docking simulations and biological assays, are required to validate its therapeutic potential.

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